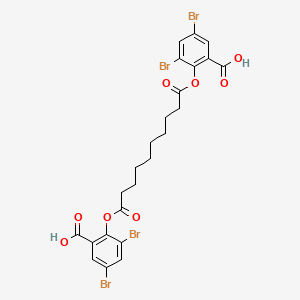![molecular formula C13H6F4O4S B13348884 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom and a trifluoromethanesulfonate group attached to a dibenzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate typically involves multi-step organic reactions. One common method starts with the fluorination of dibenzofuran, followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong bases, such as potassium carbonate, and catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The reactions are usually carried out under inert gas conditions to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include n-butyl lithium, triethyl borate, and hydrochloric acid. The reactions are often conducted in solvents like tetrahydrofuran (THF) under controlled temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dibenzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and bioactive compounds.
Wirkmechanismus
The mechanism of action of 6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate involves its ability to undergo various chemical transformations. The presence of the fluorine atom and trifluoromethanesulfonate group influences its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that contribute to its overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorodibenzo[b,d]furan: Similar in structure but lacks the trifluoromethanesulfonate group.
2-Trifluoromethylfuran: Contains a trifluoromethyl group but differs in the core structure.
3-Fluorobenzofuran: Similar core structure but different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions and serve as a versatile intermediate makes it valuable in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C13H6F4O4S |
|---|---|
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
(6-fluorodibenzofuran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F4O4S/c14-9-5-1-3-7-8-4-2-6-10(12(8)20-11(7)9)21-22(18,19)13(15,16)17/h1-6H |
InChI-Schlüssel |
NHJAMRCTTYQHHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



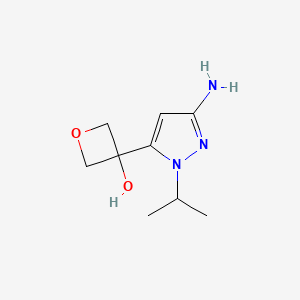
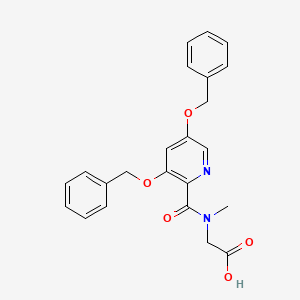

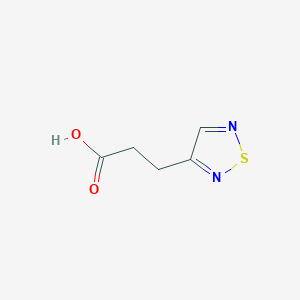
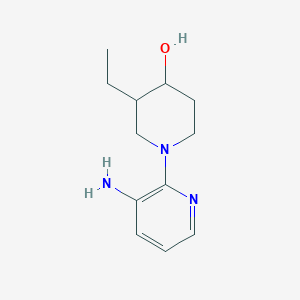
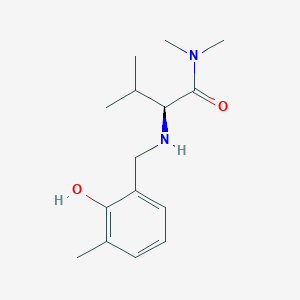
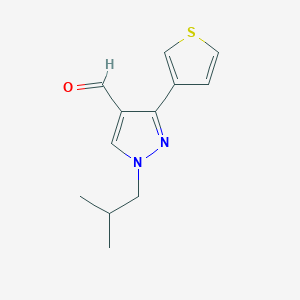
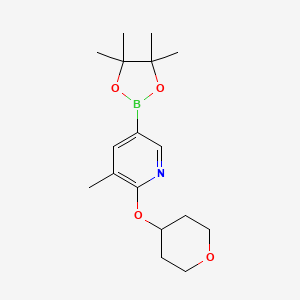
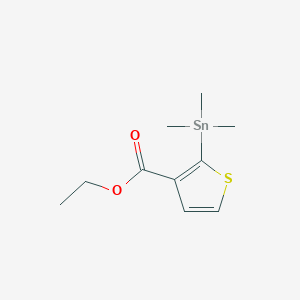
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
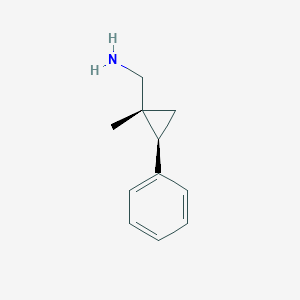
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
